![molecular formula C13H18O3 B1205074 3,5-Diisopropylsalicylic acid CAS No. 2215-21-6](/img/structure/B1205074.png)
3,5-Diisopropylsalicylic acid
Overview
Description
3,5-Diisopropylsalicylic acid, also known as DISA, is a synthetic derivative of salicylic acid . It is used to prepare 2,4-Diisopropyl-phenol at 200°C and as a starting reagent in the synthesis of Zn (II) and Cd (II) carboxylate complexes . It plays the role of OH-inactivating ligand in its complexes with copper (II) .
Synthesis Analysis
3,5-Diisopropylsalicylic acid can be synthesized from salicylic acid. Salicylic acid (0.67 m) is alkylated with 1.33 m isopropanol using 3.3 m concentrated sulphuric acid as a catalyst at 70°C for six hours, to give 2-hydroxy-3,5-diisopropyl benzoic acid (m.p. 113°-116°C) in 40% yield .Molecular Structure Analysis
The 3,5-Diisopropylsalicylic acid molecule contains a total of 34 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis
3,5-Diisopropylsalicylic acid is used in the synthesis of 2,4-Diisopropyl-phenol at 200°C. It is also used as a starting reagent in the synthesis of Zn (II) and Cd (II) carboxylate complexes .Physical And Chemical Properties Analysis
3,5-Diisopropylsalicylic acid has a molecular formula of C13H18O3 and a molecular weight of 222.28 . It has a melting point of 113-115 °C (lit.) .Scientific Research Applications
Biochemistry: Role as a .OH Inactivating Ligand
3,5-Diisopropylsalicylic acid has been studied for its role as a potential hydroxyl (.OH) inactivating ligand. This function is particularly relevant in the context of copper (II) interactions, where it may form low-molar-mass complexes in physiological conditions . Such complexes are significant because they can influence copper absorption and distribution within the body, which is crucial for various biochemical processes.
Medicine: Activation of Nitric Oxide Synthase
In medical research, 3,5-Diisopropylsalicylic acid has been identified as an activator of calcium-dependent calmodulin-triggered nitric oxide synthase . This enzyme plays a vital role in regulating blood pressure and preventing thrombosis by controlling the dilation of blood vessels and inhibiting platelet aggregation.
Environmental Science: Copper Complexation
The compound’s ability to form complexes with copper (II) ions has implications for environmental science. It can act as an .OH inactivating ligand, potentially affecting the bioavailability and toxicity of copper in environmental systems . Understanding these interactions can help in developing strategies for managing copper pollution.
Material Science: Synthesis of Carboxylate Complexes
3,5-Diisopropylsalicylic acid is used as a starting reagent in the synthesis of metal carboxylate complexes, particularly with zinc (II) and cadmium (II) . These complexes have applications in material science, where they can be used to create new materials with specific properties, such as catalysis or luminescence.
Analytical Chemistry: Chemical Characterization
In analytical chemistry, 3,5-Diisopropylsalicylic acid’s structure and properties are of interest. Its molecular formula, weight, and other chemical characteristics are essential for the identification and quantification of this compound in various samples .
Industrial Uses: Safety and Handling
Industrially, 3,5-Diisopropylsalicylic acid is handled with care due to its chemical properties. Safety data sheets provide detailed information on its safe storage, handling, and disposal, ensuring that it is used responsibly in laboratory and industrial settings .
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUYOGWFZSHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062257 | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropylsalicylic acid | |
CAS RN |
2215-21-6 | |
Record name | 3,5-Diisopropylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diisopropylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diisopropylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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